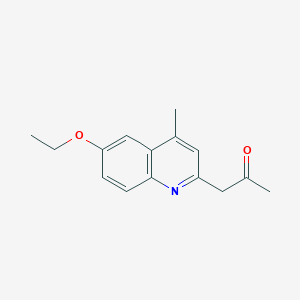
1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one is a heterocyclic compound that belongs to the quinoline family It is characterized by its unique structure, which includes an ethoxy group at the 6th position, a methyl group at the 4th position, and a propan-2-one moiety at the 1st position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The ethoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base like potassium carbonate.
Formation of the Propan-2-one Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ethyl iodide, methyl iodide, acetyl chloride, aluminum chloride.
Major Products Formed
Oxidation: Quinoline derivatives with carboxylic acid or ketone groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one can be compared with other quinoline derivatives such as:
6-Ethoxyquinoline: Lacks the methyl and propan-2-one groups, making it less complex.
4-Methylquinoline: Lacks the ethoxy and propan-2-one groups, resulting in different chemical properties.
Quinoline: The parent compound without any substituents, serving as a basic structure for various derivatives.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C15H17NO2 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
1-(6-ethoxy-4-methylquinolin-2-yl)propan-2-one |
InChI |
InChI=1S/C15H17NO2/c1-4-18-13-5-6-15-14(9-13)10(2)7-12(16-15)8-11(3)17/h5-7,9H,4,8H2,1-3H3 |
InChIキー |
WAOPXFSCZQGBOM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2C)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


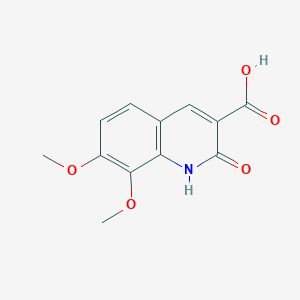
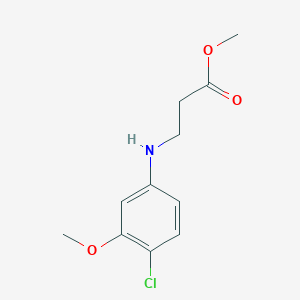
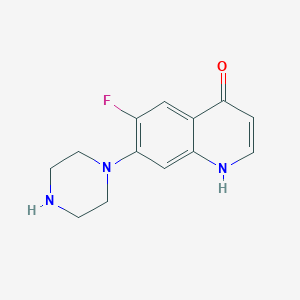
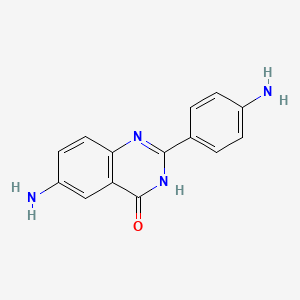
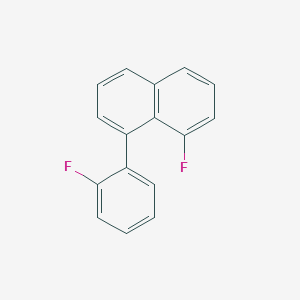

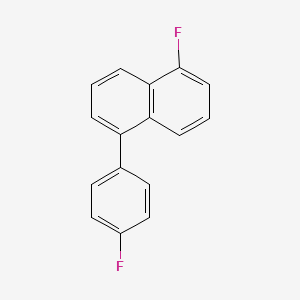
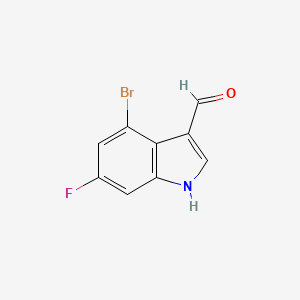
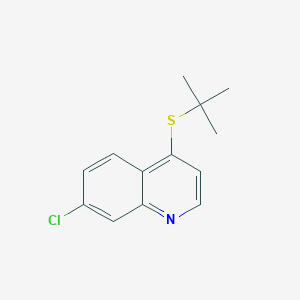
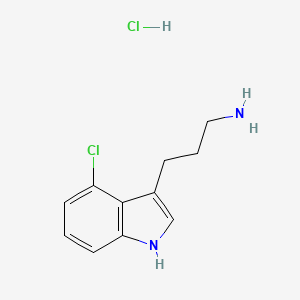


![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)

